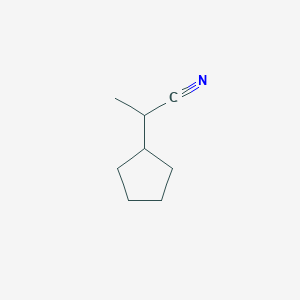

2-Cyclopentylpropanenitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N |

|---|---|

Molecular Weight |

123.20 g/mol |

IUPAC Name |

2-cyclopentylpropanenitrile |

InChI |

InChI=1S/C8H13N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |

InChI Key |

UIUQLPYCKLGRKP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)C1CCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopentylpropanenitrile

Stereoselective Synthesis of 2-Cyclopentylpropanenitrile

The creation of the stereogenic center at the C2 position of the propanenitrile chain is a key challenge in the synthesis of this compound. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others.

Enantioselective Approaches to this compound Production

Enantioselective synthesis focuses on the production of a single enantiomer of a chiral compound. This is crucial as different enantiomers can exhibit distinct biological activities.

One prominent strategy for the enantioselective synthesis of chiral nitriles is asymmetric hydrocyanation of a suitable prochiral olefin. For the synthesis of this compound, this would involve the addition of hydrogen cyanide across the double bond of vinylcyclopentane. This reaction is typically catalyzed by a chiral transition metal complex, often nickel or palladium-based, ligated with a chiral phosphine or phosphite ligand. The choice of ligand is critical in inducing asymmetry and achieving high enantiomeric excess (ee).

Another powerful method involves the use of chiral auxiliaries . acs.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. acs.org In the context of this compound synthesis, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, could be attached to a carboxylic acid precursor. greyhoundchrom.comresearchgate.net Subsequent diastereoselective alkylation at the α-position with a methyl group, followed by conversion of the carboxylic acid derivative to a nitrile and removal of the auxiliary, would yield the desired enantiomerically enriched product. greyhoundchrom.comresearchgate.net

The following table summarizes representative results for enantioselective approaches applicable to the synthesis of chiral nitriles.

| Method | Catalyst/Auxiliary | Substrate Precursor | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrocyanation | Chiral Ni-phosphine complex | Vinylcyclopentane | >90% |

| Chiral Auxiliary | Evans Oxazolidinone | Cyclopentylacetic acid derivative | >95% |

| Chiral Auxiliary | Pseudoephedrine | Cyclopentylacetic acid derivative | >98% |

Diastereoselective Control in this compound Synthesis

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. While this compound itself only has one stereocenter, diastereoselective strategies become relevant when a second stereocenter is present in the starting material or is introduced during the synthesis.

For instance, if the cyclopentyl ring were substituted, creating a second chiral center, the relationship between the two centers would be diastereomeric. In such cases, the stereochemical outcome of the reaction to introduce the nitrile-bearing stereocenter can be influenced by the existing stereocenter. This is known as substrate-controlled diastereoselection .

Alternatively, reagent-controlled diastereoselection can be employed, where a chiral reagent or catalyst directs the formation of a specific diastereomer. The use of chiral auxiliaries, as mentioned previously, is a prime example of reagent-controlled diastereoselection. acs.org The chiral auxiliary creates a diastereomeric intermediate, and the subsequent alkylation step proceeds with high diastereoselectivity due to steric hindrance imposed by the auxiliary. greyhoundchrom.com

A hypothetical diastereoselective synthesis could involve the reaction of a chiral enolate derived from a cyclopentyl-substituted carbonyl compound with a cyanation agent. The stereochemistry of the existing chiral center on the cyclopentyl ring would influence the facial selectivity of the incoming cyanide group, leading to the preferential formation of one diastereomer.

| Approach | Key Principle | Expected Diastereomeric Ratio (d.r.) |

| Substrate-Controlled | Existing stereocenter directs incoming group | Dependent on substrate structure |

| Chiral Auxiliary Control | Auxiliary directs the stereochemical outcome | >95:5 |

Novel Catalytic Routes to this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules.

Transition Metal Catalysis in Nitrile Formation

Transition metal catalysis offers a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. As discussed, the hydrocyanation of vinylcyclopentane catalyzed by transition metals like nickel or palladium is a direct and atom-economical route to this compound. wikipedia.org The mechanism typically involves the oxidative addition of HCN to the metal center, followed by olefin insertion and reductive elimination of the nitrile product. tue.nl

Recent advances in this area focus on the development of more active and selective catalyst systems, often employing sophisticated ligand designs to control both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity. researchgate.net

Another approach could involve the cross-coupling of a cyclopentyl-containing electrophile with a cyanide source, catalyzed by a palladium or copper complex. For example, the reaction of 2-bromocyclopentyl-ethane with a cyanide salt in the presence of a palladium catalyst could potentially yield this compound.

Organocatalytic Strategies for Carbon-Nitrile Bond Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. acs.orgnih.gov For the synthesis of chiral nitriles, asymmetric organocatalytic cyanation reactions have been developed. These reactions often involve the activation of a carbonyl compound or an imine by a chiral amine or phosphine catalyst, followed by the addition of a cyanide source.

A plausible organocatalytic route to an intermediate for this compound could involve the asymmetric Michael addition of a cyanide equivalent to an α,β-unsaturated ester or aldehyde derived from cyclopentanecarboxaldehyde. The resulting product could then be further elaborated to the target nitrile. Chiral thiourea or squaramide-based catalysts are often effective in promoting such reactions with high enantioselectivity. rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

A significant green approach to nitrile synthesis is the development of cyanide-free methods . rsc.org Traditional hydrocyanation reactions often use highly toxic hydrogen cyanide. wikipedia.org Modern alternatives include the use of less toxic cyanide sources or "transfer hydrocyanation" reactions where a nitrile compound serves as the cyanide donor. wiley.com For instance, acetone cyanohydrin can be used as a safer alternative to HCN.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly sustainable route to chiral molecules. nih.gov For a closely related compound, (S)-3-Cyclopentyl-3-hydroxypropanenitrile, a key precursor for the drug ruxolitinib, a highly efficient biocatalytic reduction of the corresponding ketone has been developed using an engineered carbonyl reductase. researchgate.net This enzymatic approach proceeds with high enantioselectivity (>98% ee) and under mild, aqueous conditions, highlighting the potential of biocatalysis for the green synthesis of this compound precursors. researchgate.net

The following table summarizes some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Safer Reagents | Employing cyanide-free protocols or safer cyanide sources like acetone cyanohydrin. rsc.org |

| Biocatalysis | Utilizing engineered enzymes for stereoselective steps, leading to high efficiency and reduced waste. nih.govresearchgate.net |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable resources. |

| Atom Economy | Favoring addition reactions like hydrocyanation over substitution reactions that generate stoichiometric byproducts. wikipedia.org |

| Use of Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-solvents. jocpr.com |

| Energy Efficiency | Employing catalytic methods that allow for lower reaction temperatures and pressures. |

Solvent-Free and Aqueous Methodologies

In the pursuit of greener chemical processes, the reduction or elimination of volatile organic solvents is a primary objective. Solvent-free and aqueous methodologies offer significant advantages in terms of safety, cost, and environmental impact.

Solvent-Free Synthesis:

One promising approach to solvent-free nitrile synthesis involves the microwave-assisted conversion of aldehydes. While a direct solvent-free synthesis of this compound has not been extensively detailed in the literature, a plausible route can be extrapolated from similar transformations. For instance, the reaction of 2-cyclopentylpropanal with hydroxylamine hydrochloride in the presence of a solid catalyst like titanium dioxide (TiO2) under microwave irradiation could yield the corresponding aldoxime. Subsequent dehydration of this intermediate, potentially facilitated by the same catalyst or another solid acid catalyst, would furnish this compound. This method avoids the use of bulk organic solvents, and the energy efficiency of microwave heating can lead to significantly shorter reaction times.

Aqueous Methodologies:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of nitriles in aqueous media has been explored through various catalytic systems. For the synthesis of this compound, a potential aqueous route could involve the reaction of a suitable precursor, such as 2-cyclopentylpropyl halide, with a cyanide source in an aqueous medium. The use of phase-transfer catalysts can be crucial in facilitating the reaction between the organic substrate and the water-soluble cyanide salt.

| Methodology | Reactants | Catalyst/Reagent | Conditions | Potential Advantages |

| Solvent-Free | 2-Cyclopentylpropanal, Hydroxylamine hydrochloride | TiO2 | Microwave irradiation | Reduced solvent waste, shorter reaction times, energy efficiency |

| Aqueous | 2-Cyclopentylpropyl halide, Sodium cyanide | Phase-transfer catalyst | Aqueous medium | Use of a green solvent, improved safety |

| Aqueous Ammonia (B1221849) | 2-Cyclopentylpropanol | Molecular iodine/oxidant | Aqueous ammonia | Avoidance of organic solvents, use of a readily available nitrogen source |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product savemyexams.comjocpr.comyoutube.comnewtum.comscranton.edu. High atom economy is desirable as it signifies minimal generation of byproducts and waste.

To illustrate the concept for the synthesis of this compound, let's consider a hypothetical synthesis via the nucleophilic substitution of 2-cyclopentylpropyl bromide with sodium cyanide.

Reaction:

CH₃CH(C₅H₉)Br + NaCN → CH₃CH(C₅H₉)CN + NaBr

Calculation of Atom Economy:

Molecular Weight of this compound (C₈H₁₃N): 123.21 g/mol

Molecular Weight of 2-Cyclopentylpropyl bromide (C₈H₁₅Br): 191.11 g/mol

Molecular Weight of Sodium Cyanide (NaCN): 49.01 g/mol

Total Molecular Weight of Reactants: 191.11 + 49.01 = 240.12 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (123.21 / 240.12) x 100 ≈ 51.3%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into the sodium bromide byproduct. To improve atom economy, alternative synthetic routes that minimize the formation of such byproducts should be explored. For example, addition reactions generally have a higher atom economy than substitution reactions.

Reaction Efficiency:

Yield: The amount of product obtained compared to the theoretical maximum.

Selectivity: The ability of a reaction to produce the desired product over side products.

Reaction Conditions: Temperature, pressure, and reaction time, which all have implications for energy consumption and cost.

Catalyst Efficiency: The turnover number and turnover frequency of a catalyst, indicating its productivity and longevity.

Optimizing these parameters is crucial for developing a truly efficient and sustainable synthesis of this compound.

| Parameter | Description | Importance for this compound Synthesis |

| Atom Economy | Percentage of reactant atoms incorporated into the final product. | A high atom economy indicates a more sustainable process with less waste. |

| Yield | The amount of product obtained. | Directly impacts the economic viability of the synthesis. |

| Selectivity | The preference for the formation of the desired product. | Reduces the need for costly and wasteful purification steps. |

| Reaction Conditions | Temperature, pressure, time. | Milder conditions reduce energy consumption and improve safety. |

| Catalyst Efficiency | Productivity and lifespan of the catalyst. | Reduces catalyst loading and waste, lowering costs. |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild operating conditions of enzymatic catalysis. This approach offers a powerful strategy for the synthesis of chiral compounds like this compound.

A plausible chemoenzymatic route to this compound involves the use of an aldoxime dehydratase. These enzymes catalyze the dehydration of aldoximes to nitriles with high efficiency and specificity, often in aqueous media and under ambient conditions nih.govresearchgate.net.

The proposed chemoenzymatic pathway would proceed as follows:

Chemical Synthesis of the Aldoxime: 2-Cyclopentylpropanal can be readily synthesized via established chemical methods. This aldehyde is then reacted with hydroxylamine to form 2-cyclopentylpropanaldoxime. This step is typically a high-yielding condensation reaction.

Enzymatic Dehydration: The resulting aldoxime is then subjected to an aldoxime dehydratase. These enzymes, often found in microorganisms, can convert a wide range of aliphatic and aromatic aldoximes into their corresponding nitriles nih.gov. The reaction is typically performed in an aqueous buffer, aligning with green chemistry principles.

Enzymatic Kinetic Resolution:

Since this compound possesses a chiral center at the carbon atom bearing the nitrile and cyclopentyl groups, obtaining enantiomerically pure forms is often a key objective for pharmaceutical applications. Enzymatic kinetic resolution is a powerful technique to achieve this.

Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic alcohols and their derivatives through enantioselective acylation or hydrolysis researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govjocpr.comnih.govmdpi.com. While the direct resolution of this compound has not been specifically described, the resolution of structurally related cyclopentane (B165970) derivatives is well-documented. For example, the lipase-catalyzed resolution of 2-substituted cycloalkanols has been achieved with high enantioselectivity nih.gov.

A potential strategy for obtaining enantiopure this compound could involve the enzymatic resolution of a precursor, such as 2-cyclopentyl-1-propanol. The racemic alcohol could be subjected to a lipase-catalyzed acylation, where one enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted enantiomers. The desired enantiomer of the alcohol can then be converted to the corresponding nitrile through chemical means, such as conversion to a halide followed by cyanation.

| Step | Description | Key Advantages |

| Chemical Aldoxime Formation | Reaction of 2-cyclopentylpropanal with hydroxylamine. | High-yielding and straightforward chemical transformation. |

| Enzymatic Dehydration | Aldoxime dehydratase-catalyzed conversion of the aldoxime to the nitrile. | Mild reaction conditions, high selectivity, use of a biocatalyst in an aqueous environment. |

| Enzymatic Kinetic Resolution | Lipase-catalyzed resolution of a chiral precursor (e.g., 2-cyclopentyl-1-propanol). | Access to enantiomerically enriched or pure forms of the target molecule. |

Reactivity and Transformational Chemistry of 2 Cyclopentylpropanenitrile

Nucleophilic Reactions of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This characteristic is the basis for several important transformations.

Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids under either acidic or basic aqueous conditions. libretexts.orgopenstax.org The reaction proceeds through a two-stage process. Initially, the nitrile is converted to an amide, which is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

Under acidic conditions, the reaction begins with the protonation of the nitrogen atom, which enhances the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable 2-cyclopentylpropanamide. chemistrysteps.com Continued heating in the presence of acid and water will hydrolyze the amide to 2-cyclopentylpropanoic acid and an ammonium (B1175870) salt. chemrevise.org

In a basic medium, the hydrolysis is initiated by the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, forming an imine anion. libretexts.orgopenstax.org This intermediate is protonated by water to yield the imidic acid, which, as in the acidic pathway, tautomerizes to the amide. The amide can then be further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia (B1221849). chemistrysteps.com

Table 1: Hydrolysis Pathways of 2-Cyclopentylpropanenitrile

| Condition | Intermediate Product | Final Product |

| Acidic (H₃O⁺, Δ) | 2-Cyclopentylpropanamide | 2-Cyclopentylpropanoic acid |

| Basic (OH⁻, H₂O, Δ) | 2-Cyclopentylpropanamide | 2-Cyclopentylpropanoate salt |

The nitrile group can be reduced to form either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. chemistrysteps.comchemistrysteps.com

Reduction to a primary amine, 2-cyclopentyl-1-propanamine, is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. openstax.org An aqueous workup then protonates the resulting dianion to yield the primary amine. chemistrysteps.comlibretexts.org

Conversely, the use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile to an aldehyde. chemistrysteps.com DIBAL-H adds a single hydride equivalent to the nitrile carbon, forming an iminium anion intermediate. libretexts.org This intermediate is stable at low temperatures and is hydrolyzed upon acidic workup to furnish 2-cyclopentylpropanal. chemistrysteps.comlibretexts.org

Table 2: Reduction Products of this compound

| Reagent | Product | Product Type |

| 1. LiAlH₄, 2. H₂O | 2-Cyclopentyl-1-propanamine | Primary Amine |

| 1. DIBAL-H, 2. H₃O⁺ | 2-Cyclopentylpropanal | Aldehyde |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, readily add to the electrophilic carbon of the nitrile group. youtube.comchemistrysteps.com This reaction provides a powerful method for the synthesis of ketones. chemistrysteps.comucalgary.ca

The reaction mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the nitrile carbon. This addition breaks the pi-bond of the nitrile and forms a new carbon-carbon bond, resulting in an intermediate imine salt. ucalgary.ca This imine salt is stable and does not react further with the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of the imine salt during aqueous workup yields the final ketone product. chemistrysteps.comucalgary.ca For example, the reaction of this compound with methylmagnesium bromide, followed by hydrolysis, would produce 3-cyclopentyl-2-butanone.

Table 3: Ketone Synthesis via Grignard/Organolithium Addition

| Organometallic Reagent | Intermediate | Final Ketone Product |

| CH₃MgBr | Iminomagnesium salt | 3-Cyclopentyl-2-butanone |

| PhLi | Iminolithium salt | 1-Cyclopentyl-1-phenyl-2-propanone |

Alpha-Carbon Reactivity and Functionalization

The hydrogen atom attached to the carbon adjacent to the nitrile group (the α-carbon) in this compound is acidic. This acidity is due to the electron-withdrawing nature of the nitrile group, which stabilizes the conjugate base (an enolate) through resonance. masterorganicchemistry.comlibretexts.org

The acidic α-hydrogen can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized carbanion, often referred to as a nitrile-stabilized enolate. masterorganicchemistry.commnstate.edu This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

A key reaction of this enolate is alkylation, which occurs via an Sₙ2 reaction with an appropriate electrophile, typically a primary or secondary alkyl halide. mnstate.edulibretexts.org This reaction results in the substitution of the α-hydrogen with an alkyl group. For instance, treating this compound with LDA followed by the addition of ethyl iodide would yield 2-cyclopentyl-2-ethylpropanenitrile. The use of bulky bases like LDA is crucial to ensure complete deprotonation and prevent side reactions. mnstate.edulibretexts.org

Table 4: Representative Alpha-Alkylation of this compound

| Base | Alkylating Agent (R-X) | Product |

| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | 2-Cyclopentyl-2-methylpropanenitrile |

| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | 2-Benzyl-2-cyclopentylpropanenitrile |

The nucleophilic enolate derived from this compound can also participate in condensation reactions with carbonyl compounds. These reactions are analogous to the aldol (B89426) and Claisen condensations. libretexts.orglibretexts.org In these transformations, the enolate adds to the electrophilic carbonyl carbon of an aldehyde, ketone, or ester. fiveable.me

For example, the enolate can add to a ketone like acetone. The initial addition product is a β-hydroxynitrile. sigmaaldrich.com Often, this intermediate can undergo dehydration, particularly under acidic or basic conditions with heating, to yield an α,β-unsaturated nitrile. libretexts.orgyoutube.com These condensation reactions provide a valuable route for constructing more complex molecular frameworks by forming new carbon-carbon bonds. libretexts.org

Table 5: Condensation Reaction of this compound Enolate

| Carbonyl Electrophile | Initial Adduct | Dehydrated Product (if applicable) |

| Acetone | 3-Cyclopentyl-3-cyano-2-methyl-2-butanol | 3-Cyclopentyl-2-methyl-2-butenenitrile |

| Benzaldehyde | 3-Cyclopentyl-2-hydroxy-3-phenylpropanenitrile | 3-Cyclopentyl-3-phenyl-2-propenenitrile |

Cyclopentane (B165970) Ring Reactivity

The saturated carbocyclic structure of the cyclopentane ring in this compound primarily undergoes reactions that involve the activation of its C-H bonds.

The direct functionalization of the C(sp³)–H bonds of the cyclopentane ring presents a significant challenge due to their inherent inertness. However, advancements in transition metal-catalyzed reactions have provided pathways for such transformations. The nitrile group can potentially act as a directing group, facilitating C–H activation at specific positions on the cyclopentane ring. nih.govresearchgate.net

Transition Metal-Catalyzed C–H Functionalization:

Rhodium-catalyzed reactions have emerged as a promising strategy for the C–H functionalization of aliphatic nitriles. semanticscholar.orgnih.govrsc.org While direct examples involving this compound are not extensively documented, analogous systems suggest that a rhodium catalyst could facilitate the coupling of the cyclopentane ring with various partners. For instance, a rhodium(III) catalyst could enable the arylation of a C–H bond on the cyclopentane ring. nih.gov The nitrile group's ability to coordinate with the metal center can direct the catalytic activity to a specific C–H bond, typically at the γ-position, leading to a regioselective transformation. nih.gov

Similarly, palladium-catalyzed C–H arylation has been demonstrated for various organic molecules, including those containing nitrile groups. rsc.orgrsc.org The mechanism generally involves the oxidative addition of an aryl halide to the palladium center, followed by C–H activation and reductive elimination to form the C-C bond. nih.gov In the context of this compound, a palladium catalyst in the presence of a suitable ligand could potentially activate a C–H bond on the cyclopentane ring for arylation. rsc.orgnih.gov

Interactive Table: Potential C-H Functionalization Reactions of the Cyclopentane Ring.

| Reaction Type | Catalyst System (Example) | Potential Product |

|---|---|---|

| Arylation | [Rh(Cp*)Cl₂]₂ / AgSbF₆ | 2-(Arylcyclopentyl)propanenitrile |

| Olefination | [Pd(OAc)₂] / Ligand | 2-(Alkenylcyclopentyl)propanenitrile |

Radical Reactions Involving this compound

The propanenitrile moiety and the cyclopentane ring can both participate in radical reactions under suitable conditions.

Radical Halogenation:

Free-radical halogenation of the cyclopentane ring can occur, typically initiated by UV light or a radical initiator. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of halogenation (chlorination vs. bromination) depends on the reactivity of the halogen radical. Bromine radicals are less reactive and more selective, preferentially abstracting the most stable tertiary hydrogen atom if one were present. In this compound, abstraction of a hydrogen from the cyclopentane ring would lead to a secondary radical, which is more stable than a primary radical.

Radical Addition to the Nitrile Group:

While less common than reactions at the α-carbon, the nitrile group itself can undergo radical addition. For instance, thiyl radicals, generated from thiols, can add to the carbon-nitrogen triple bond. wikipedia.orgprinceton.eduacsgcipr.org This process would result in the formation of an iminyl radical, which could then undergo further reactions, such as hydrogen atom abstraction to yield an imine, or participate in cyclization reactions if an unsaturated moiety is present elsewhere in the molecule. nih.govrsc.orgnih.gov

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound, particularly those that can form carbocation intermediates, are susceptible to rearrangement reactions.

Wagner-Meerwein Rearrangement:

A classic example is the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl group or hydride to a neighboring carbocationic center. For instance, if a derivative such as 2-cyclopentyl-2-hydroxypropanenitrile is subjected to acidic conditions, protonation of the hydroxyl group followed by loss of water would generate a tertiary carbocation. nih.gov This carbocation could then undergo a Wagner-Meerwein rearrangement.

One possible rearrangement would involve the migration of one of the carbon atoms of the cyclopentane ring to the adjacent carbocationic center. This would result in a ring-expansion, transforming the cyclopentyl group into a cyclohexyl group. This type of rearrangement is driven by the release of ring strain and the formation of a more stable carbocation.

Solvolysis and Rearrangement:

The solvolysis of a derivative like 2-cyclopentyl-2-propyl tosylate could also lead to rearrangement products. whiterose.ac.uk The departure of the tosylate leaving group would generate a carbocation, which could then undergo rearrangements similar to those described above before being trapped by the solvent. whiterose.ac.uk

Interactive Table: Potential Rearrangement Reactions of this compound Derivatives.

| Starting Derivative | Reaction Condition | Key Intermediate | Potential Rearranged Product |

|---|---|---|---|

| 2-Cyclopentyl-2-hydroxypropanenitrile | Acidic | Tertiary carbocation | 1-Cyanocyclohexyl-ethane |

| 2-Cyclopentyl-2-propyl tosylate | Solvolysis | Tertiary carbocation | Cyclohexyl-substituted products |

Mechanistic Investigations of Reactions Involving 2 Cyclopentylpropanenitrile

Elucidation of Reaction Pathways through Kinetic Studies

For reactions involving 2-Cyclopentylpropanenitrile, such as hydrolysis or addition reactions, kinetic experiments would involve systematically varying the concentration of each reactant while monitoring the rate of product formation or reactant consumption. The results are used to determine the reaction order with respect to each component, which corresponds to the molecularity of the rate-limiting step.

For example, in the base-catalyzed hydrolysis of a nitrile to a carboxylate salt, the reaction is typically first-order in both the nitrile and the hydroxide (B78521) ion. chemistrysteps.com This suggests a bimolecular mechanism where the rate-determining step involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. chemistrysteps.com The activation energy for such a process can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation. This energy barrier provides insight into the feasibility and speed of the reaction. In the context of enzymatic nitrile hydrolysis by nitrile hydratase, an activation energy of 13.75 kcal/mol has been reported. researchgate.net

| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

Isotopic Labeling Experiments for Mechanism Determination

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.orgias.ac.in By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H/D), researchers can track the position of the label in the products, providing unambiguous evidence for bond-breaking and bond-forming events. wikipedia.orgias.ac.in

In the context of this compound, isotopic labeling could be used to clarify the mechanism of various transformations. For instance, in a reduction reaction using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), the location of deuterium (B1214612) atoms in the resulting amine product would confirm the pathway of hydride addition.

A significant recent development is the use of transition metal catalysis for nitrile isotope exchange. cea.fr Researchers have developed a method using a nickel catalyst to exchange the ¹²CN group of a nitrile with a ¹⁴C-labeled cyanide group from a source like zinc cyanide (Zn(¹⁴CN)₂). cea.fr This reversible decyanation/cyanation process allows for the direct incorporation of an isotopic label into the nitrile functionality, which is invaluable for studying reaction mechanisms and for applications in pharmaceutical development, such as absorption, distribution, metabolism, and excretion (ADME) studies. cea.friaea.org This technique has been successfully applied to label a variety of bioactive molecules. cea.fr

Another application is the kinetic isotope effect (KIE), where the rate of a reaction is compared when a specific atom is replaced by its heavier isotope. A significant change in the reaction rate suggests that the bond to the labeled atom is broken or formed in the rate-determining step. researchgate.net

| Isotope | Application | Information Gained |

|---|---|---|

| 14C or 13C | Labeling the nitrile carbon | Tracks the fate of the cyano group in exchange or rearrangement reactions. cea.fr |

| 2H (Deuterium) | Labeling the α-carbon or a reducing agent | Probes C-H bond cleavage in the rate-determining step (KIE); traces hydride transfer pathways. researchgate.net |

| 15N | Labeling the nitrile nitrogen | Follows the nitrogen atom through hydrolysis or conversion to other functional groups like amines or amides. |

| 18O | Labeling water in hydrolysis reactions | Determines the source of the oxygen atom in the resulting amide or carboxylic acid product. |

Transition State Analysis in this compound Transformations

The transition state (TS) is a fleeting, high-energy configuration of atoms that exists at the peak of the potential energy surface between reactants and products. Its structure cannot be isolated experimentally, but its properties can be inferred from kinetic data and, more directly, from computational modeling. Analyzing the geometry and energy of the transition state is crucial for understanding how a reaction occurs.

For reactions involving the nitrile group of this compound, the transition state often involves significant changes in the geometry of the cyano group. For example, during the nucleophilic addition of a thiol to a nitrile, computational studies show that the nitrile carbon's hybridization changes from sp to sp² as the reaction proceeds. nih.gov This is accompanied by an increase in the C-N bond distance and a decrease in the C-C-N bond angle. nih.gov

In many cases, the reaction proceeds through a highly organized, cyclic transition state. The reaction between a nitrile and cysteamine, for instance, occurs via a concerted synchronous mechanism where the nucleophilic attack by sulfur and protonation of the nitrogen happen simultaneously. nih.gov The transition state features a chair-like, seven-membered ring structure. nih.gov Similarly, in the Thorpe reaction, a base-catalyzed self-condensation of nitriles, the rate-limiting step is the formation of a transition state leading to an imine anion intermediate. mdpi.com

| Parameter | Reactant (Nitrile) | Transition State (TS) | Product (Adduct) |

|---|---|---|---|

| C≡N Bond Length (Å) | ~1.16 | ~1.25 | ~1.35 (C=N) |

| C-C-N Bond Angle (°) | ~180 | ~125 | ~120 |

| Nu-C Distance (Å) | >3.0 | ~2.1 | ~1.5 |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.govmdpi.com These approaches allow for the detailed mapping of the potential energy surface of a reaction, providing calculated structures and energies for reactants, products, intermediates, and transition states.

For a compound like this compound, DFT calculations can be used to:

Predict Reaction Pathways: By comparing the activation energies (Ea) of different possible routes, the most favorable mechanism can be identified. researchgate.netmdpi.com For example, computational studies on the Thorpe reaction evaluated three different proposed mechanisms, concluding that an ionic pathway was the most probable. mdpi.com

Characterize Intermediates and Transition States: The precise geometries of transient species can be calculated, offering insights that are difficult to obtain experimentally. nih.gov This includes bond lengths, angles, and charge distributions.

Substantiate Experimental Findings: Computational results can confirm or refine mechanisms proposed based on experimental data. A DFT-based approach to predict the reactivity of nitriles toward cysteine residues showed strong agreement with experimental results, validating the computational model as a predictive tool. nih.gov

In the study of the reaction between nitriles and cysteamine, DFT calculations were used to plot the potential energy surface and track the evolution of key geometrical parameters along the intrinsic reaction coordinate (IRC), confirming a concerted mechanism. nih.gov The calculated activation energy provides a quantitative measure of the reaction's kinetic barrier. nih.gov Such computational approaches provide a molecular-level understanding of the entire reaction process, from the initial approach of reactants to the formation of final products.

| Reaction Step | Description | Calculated Ea (kcal/mol) | Nature of Step |

|---|---|---|---|

| Step 1 (R → TS1 → I1) | Nucleophilic attack | 15.5 | Rate-determining |

| Step 2 (I1 → TS2 → I2) | Proton transfer | 4.2 | Fast |

| Step 3 (I2 → TS3 → P) | Tautomerization | 9.8 | Intermediate barrier |

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Cyclopentylpropanenitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules, including 2-Cyclopentylpropanenitrile. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and spatial arrangement of atoms.

In the context of stereochemical assignment, the γ-effect in ¹³C NMR is particularly insightful. This effect describes the shielding of a carbon atom by a substituent in the γ-position, leading to an upfield shift in its resonance signal. The magnitude of this shift is dependent on the dihedral angle, making it a powerful tool for differentiating between stereoisomers.

Key NMR Data for Stereochemical Analysis:

| Technique | Information Gained | Relevance to this compound |

| ¹³C NMR (γ-effect) | Dihedral angle information, differentiation of stereoisomers. | Distinguishing between diastereomers by observing shifts in the cyclopentyl ring carbons. |

| ¹H-¹H NOESY | Through-space proton-proton correlations, relative stereochemistry. | Determining the relative orientation of the cyclopentyl group and the nitrile-bearing substituent. |

| COSY | Proton-proton scalar coupling networks. | Confirming the connectivity within the cyclopentyl and propanenitrile fragments. organicchemistrydata.org |

| HSQC | Direct one-bond proton-carbon correlations. | Assigning specific proton signals to their corresponding carbon atoms. |

Mass Spectrometry Fragmentation Patterns and Structural Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In addition to providing the molecular ion peak, the fragmentation pattern observed in the mass spectrum offers significant structural information. libretexts.org The fragmentation of this compound under electron ionization (EI) would be expected to follow predictable pathways based on the stability of the resulting carbocations and radicals.

The initial event is the ionization of the molecule to form a molecular ion (M⁺•). libretexts.org Subsequent fragmentation can occur through various pathways, including:

α-cleavage: Breakage of the bond adjacent to the nitrile group. This is a common fragmentation pathway for nitriles.

Loss of the cyclopentyl group: Cleavage of the bond connecting the cyclopentyl ring to the propanenitrile chain, resulting in a prominent peak corresponding to the cyclopentyl cation or the remaining propanenitrile fragment.

Ring fragmentation: Fragmentation of the cyclopentyl ring itself, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure and can help differentiate it from its isomers. libretexts.orgyoutube.com For instance, the mass spectrum of an isomer with a different alkyl substituent would exhibit a different set of fragment ions.

Expected Fragmentation of this compound:

| Fragment Ion | m/z (expected) | Description |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

| [M - C₅H₉]⁺ | 54 | Propanenitrile fragment |

| [M - CH₃]⁺ | 108 | Loss of a methyl group |

| [M - CN]⁺ | 97 | Loss of the nitrile group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. youtube.com For this compound, these techniques provide clear evidence for its key structural features.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. libretexts.org The nitrile group (C≡N) exhibits a characteristic sharp and strong absorption band in the region of 2260-2240 cm⁻¹. The presence of the cyclopentyl group will be indicated by C-H stretching vibrations of the CH₂ and CH groups in the 2960-2850 cm⁻¹ range. libretexts.org C-H bending vibrations for the cyclopentyl ring will appear in the 1470-1450 cm⁻¹ region. libretexts.org

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy. The C≡N stretch is also Raman active and often produces a strong signal. Raman spectroscopy can be particularly useful for analyzing the hydrocarbon backbone of the molecule.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260-2240 (strong, sharp) | Strong |

| Alkyl C-H | Stretching | 2960-2850 (strong) | Medium-Strong |

| Alkyl C-H | Bending | 1470-1450 (variable) | Medium |

The precise positions and intensities of these bands can be influenced by the molecule's conformation and intermolecular interactions. mdpi.com

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While obtaining suitable crystals of this compound itself might be challenging, derivatives can often be synthesized to facilitate crystallization. nih.gov

By diffracting X-rays off a single crystal, a detailed electron density map of the molecule can be generated. mdpi.com This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unambiguous confirmation of the compound's absolute and relative stereochemistry. researchgate.net The crystal packing arrangement also reveals information about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the solid-state properties of the material. nih.gov For chiral derivatives, X-ray crystallography can be used to establish the absolute configuration of each stereocenter.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules like this compound, it is often necessary to determine the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. libretexts.org Chiral chromatography is the primary technique used for this purpose.

In chiral chromatography, a racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. The relative areas of the two peaks in the resulting chromatogram are directly proportional to the concentration of each enantiomer, enabling the calculation of the enantiomeric excess.

Various types of chiral stationary phases are available, with cyclodextrin-based columns being particularly common for the separation of a wide range of enantiomers. sigmaaldrich.comnih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal separation.

Theoretical and Computational Studies of 2 Cyclopentylpropanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.de It is a widely used approach for calculating the electronic properties of molecules due to its balance of accuracy and computational cost. cp2k.org In DFT, the total energy of a system is determined by its electron density, a function of only three spatial coordinates, which makes it computationally more feasible than traditional wavefunction-based methods for larger systems. mpg.de The core of DFT lies in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines the external potential and thus all properties of the system. mpg.de

For a molecule like 2-Cyclopentylpropanenitrile, DFT calculations can provide valuable insights into its electronic characteristics. These calculations can determine key parameters that govern its reactivity and spectroscopic behavior. The nitrile group (-C≡N) is a significant feature, with its linear geometry and the triple bond between a carbon and a nitrogen atom. nih.govlibretexts.org This results in a polarized bond with an electrophilic carbon atom, a key factor in its chemical reactions. nih.govlibretexts.orgopenstax.org

Table 1: Key Electronic Structure Parameters Obtainable from DFT Calculations for this compound (Hypothetical Data)

| Parameter | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the molecule in its ground state. | Value in Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Value in eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Value in eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | Value in eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | Value in Debye |

| Mulliken Atomic Charges | Partial charges on each atom, indicating the distribution of electron density. | Charges on C, N, etc. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations. Actual values would require specific computational studies on this compound.

The choice of the exchange-correlation functional (e.g., PADE, PBE, BLYP) and the basis set are crucial for the accuracy of DFT calculations. cp2k.org Different functionals and basis sets can be benchmarked to find the most appropriate level of theory for the system under investigation. cp2k.org

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentyl ring and its connection to the propanenitrile chain means that this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative stabilities. chemistrysteps.com By rotating around single bonds, the molecule can adopt different conformations, some of which are more energetically favorable than others. chemistrysteps.comlibretexts.org

The potential energy landscape of a molecule describes the energy of the molecule as a function of its geometry. researchgate.net Minima on this landscape correspond to stable or metastable conformations, while saddle points represent transition states between conformations. researchgate.net Computational methods, often in conjunction with molecular dynamics simulations, can be used to map out this landscape and identify the most stable conformers. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kJ/mol) | Population at 298 K (%) |

| 1 | Equatorial, anti-periplanar | 0.0 (most stable) | High |

| 2 | Equatorial, gauche | ~2-4 | Moderate |

| 3 | Axial, anti-periplanar | ~5-8 | Low |

| 4 | Axial, gauche | ~7-10 | Very Low |

Note: This table presents a hypothetical scenario. The actual number of stable conformers and their relative energies would need to be determined through detailed computational analysis.

Understanding the conformational preferences and the energy barriers between them is crucial for predicting the molecule's physical properties and its ability to interact with other molecules. nih.gov

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations provide a computational method to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into dynamic processes and thermodynamic properties. dovepress.com

One of the key applications of MD simulations is to investigate the effect of the solvent on the structure, dynamics, and reactivity of a solute molecule. acmm.nl The solvent can significantly influence the conformational equilibrium of a molecule by stabilizing or destabilizing certain conformers through solute-solvent interactions. nrel.gov For this compound, the polarity of the solvent would interact with the polar nitrile group, potentially affecting its orientation relative to the nonpolar cyclopentyl ring.

MD simulations can be used to calculate properties such as:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from a particular atom or group on the solute. dovepress.com This can reveal specific solvation patterns around the nitrile and cyclopentyl moieties.

Solvation Free Energy: The free energy change associated with transferring the molecule from the gas phase to the solvent. This indicates the molecule's solubility.

Conformational Dynamics: MD simulations can show how the molecule transitions between different conformations in solution and how the solvent affects the rates of these transitions.

Table 3: Potential Solvent Effects on this compound Studied by MD Simulations

| Solvent | Expected Primary Interaction | Potential Effect on Conformation |

| Water (polar, protic) | Hydrogen bonding with the nitrile nitrogen. | Stabilization of conformers where the nitrile group is exposed to the solvent. |

| Acetonitrile (B52724) (polar, aprotic) | Dipole-dipole interactions with the nitrile group. nrel.gov | Similar to water, but without hydrogen bonding. |

| Chloroform (less polar) | Weaker dipole-dipole and dispersion forces. nih.gov | Less pronounced effect on conformational equilibrium compared to polar solvents. |

| Toluene (nonpolar) | Primarily dispersion forces. nih.gov | Minimal specific interactions, conformational preferences likely similar to the gas phase. |

Note: The specific outcomes would depend on the force field parameters used in the simulation and the length of the simulation.

Structure-Reactivity Relationships in Nitrile Chemistry

The chemical reactivity of a nitrile is largely dictated by the electronic nature of the cyano group (-C≡N). ebsco.com The carbon atom of the nitrile group is electrophilic due to the high electronegativity of the nitrogen atom and the nature of the triple bond. nih.govlibretexts.org This makes it susceptible to attack by nucleophiles. libretexts.orglibretexts.orgopenstax.org

Computational chemistry offers methods to quantify the reactivity of different sites within a molecule. nih.gov For this compound, the presence of the cyclopentyl group can influence the reactivity of the nitrile group through steric and electronic effects.

Key concepts for understanding structure-reactivity relationships in nitriles include:

Electrophilicity of the Nitrile Carbon: The partial positive charge on the carbon atom makes it the primary site for nucleophilic attack. Reactions such as hydrolysis, reduction, and addition of Grignard reagents initiate at this carbon. libretexts.orglibretexts.orgturito.com

Nucleophilicity of the Nitrile Nitrogen: The lone pair of electrons on the nitrogen atom allows it to act as a weak nucleophile or a base, and it can be protonated in acidic conditions, which further activates the carbon for nucleophilic attack. ebsco.com

Influence of the Alkyl Group: The cyclopentylpropyl group attached to the nitrile can influence its reactivity. Steric hindrance from the bulky cyclopentyl group might slow down the rate of reaction at the nitrile carbon compared to a smaller alkyl group. Electron-donating effects of the alkyl group can also slightly modulate the electrophilicity of the nitrile carbon.

Table 4: Predicted Reactivity of this compound in Common Nitrile Reactions

| Reaction Type | Reagents | Expected Product | Influence of Cyclopentyl Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-Cyclopentylpropanoic acid | Steric hindrance may require more forcing conditions compared to smaller nitriles. |

| Reduction | LiAlH₄, then H₂O | 2-Cyclopentylpropan-1-amine | The reaction should proceed, but the bulky group might affect the reaction rate. |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone (after hydrolysis of imine) | Steric hindrance from both the cyclopentyl group and the Grignard reagent could be significant. |

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental spectra. For this compound, key spectroscopic techniques would include Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. The most characteristic feature in the IR spectrum of this compound would be the C≡N stretching vibration, which typically appears in the range of 2200-2260 cm⁻¹. The calculated frequency can be compared to the experimental value. Other vibrations, such as C-H and C-C stretching and bending modes, can also be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbitals). These calculations can help in the assignment of peaks in the experimental NMR spectra. The predicted chemical shifts are sensitive to the molecular geometry, so accurate conformational analysis is important.

Table 5: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | ν(C≡N) | ~2245 cm⁻¹ |

| ¹³C NMR | δ(C≡N) | ~120 ppm |

| ¹³C NMR | δ(CH-CN) | ~30-40 ppm |

| ¹H NMR | δ(CH-CN) | ~2.5-3.0 ppm (multiplet) |

Note: These are typical ranges and the actual predicted values would depend on the level of theory and the specific conformer being calculated.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) of a molecule to understand its chemical bonding and structure. wikipedia.orgamercrystalassn.org QTAIM is based on the topology of the electron density, which is a quantum observable. wiley-vch.degla.ac.uk

The analysis involves locating the critical points of the electron density, where the gradient of the density is zero. These critical points are classified by their rank and signature.

(3, -3) Critical Points: These are local maxima in the electron density and correspond to the positions of atomic nuclei. wiley-vch.de

(3, -1) Critical Points: Also known as bond critical points (BCPs), these are saddle points in the electron density that lie on the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de The presence of a bond path and a BCP is a universal indicator of chemical bonding. wiley-vch.de

(3, +1) Critical Points: These are found in rings of atoms and are called ring critical points.

(3, +3) Critical Points: These are local minima in the electron density and are typically found in the center of cages of atoms.

For this compound, a QTAIM analysis would involve:

Calculating the Electron Density: This is typically done using DFT or other high-level quantum chemistry methods.

Locating Critical Points: Identifying the BCPs for all the covalent bonds in the molecule (C-C, C-H, C≡N).

Analyzing Properties at the BCPs: The values of the electron density (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)) at the bond critical points provide quantitative information about the nature of the chemical bonds.

Table 6: Expected Properties at Bond Critical Points (BCPs) in this compound from QTAIM Analysis

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |

| C-C (single) | ~0.24 | > 0 | Shared interaction, typical covalent bond. |

| C-H | ~0.26 | < 0 | Shared interaction, typical covalent bond. |

| C≡N (triple) | > 0.5 | > 0 | Polar covalent bond with significant charge concentration. |

Note: The values are typical for these types of bonds and would need to be calculated specifically for this compound. A positive Laplacian indicates a depletion of electron density at the BCP, typical for shared (covalent) interactions, while a negative Laplacian indicates a concentration of electron density, often seen in closed-shell interactions like ionic bonds or hydrogen bonds.

The topological analysis of electron density provides a powerful and unambiguous way to describe the chemical bonding in this compound, quantifying the strength and nature of the interactions within the molecule. capes.gov.brcrystalsolutions.eunih.gov

Applications of 2 Cyclopentylpropanenitrile in Complex Organic Synthesis

2-Cyclopentylpropanenitrile as a Building Block in Natural Product Synthesis

The incorporation of cyclic motifs is a common strategy in the synthesis of natural products, as these rings often form the core scaffold of biologically active molecules. The cyclopentyl group of this compound provides a pre-formed five-membered ring, which can be an attractive starting point for the synthesis of certain natural products.

While the direct application of this compound in the total synthesis of specific natural products is not extensively documented in publicly available literature, the synthetic strategies employed for analogous structures highlight its potential. The nitrile group can be a key handle for introducing nitrogen-containing functionalities or for elaborating the carbon skeleton. For instance, in the synthesis of complex alkaloids, a nitrile group can be reduced to a primary amine, which can then participate in cyclization reactions to form heterocyclic rings.

Role of this compound in Heterocyclic Compound Formation

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The nitrile functionality of this compound can be a key participant in the formation of various heterocyclic rings. For example, it can undergo cyclization reactions with difunctional reagents to yield substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles. While specific examples involving this compound are not readily found, the general reactivity of nitriles in heterocyclic synthesis is a widely explored area.

Use in Polymer Chemistry

Nitrile-containing monomers are important in polymer chemistry. For example, acrylonitrile (B1666552) is the key component in the production of polyacrylonitrile (B21495) (PAN), a precursor for carbon fiber. While there is no readily available information on the use of this compound as a monomer in polymerization reactions, its structural features suggest potential for creating polymers with unique properties. The cyclopentyl group could impart specific thermal and mechanical properties to the resulting polymer chain.

Environmental Fate and Degradation Studies of Nitrile Compounds

Photodegradation Pathways in Aqueous Environments

The degradation of aliphatic nitriles in aqueous environments can be influenced by light, primarily through indirect photolysis or photocatalysis, as direct photolysis is generally not a significant pathway for this class of compounds.

One of the key photodegradation routes is photocatalytic hydrolysis . This process involves a photocatalyst, which, upon absorbing light, generates electron-hole pairs that facilitate the hydrolysis of the nitrile. hillsdale.edu This method is considered an environmentally friendly approach as it can proceed under mild conditions, such as room temperature, and utilizes light energy to drive the reaction. hillsdale.edu

Another potential pathway, particularly in the presence of certain environmental constituents, is oxidative hydrolysis . This involves oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃) in conjunction with a catalyst. hillsdale.edu The reaction typically begins with the oxidation of the nitrile to form an intermediate, such as an oxamide, which is subsequently hydrolyzed to a carboxylic acid. hillsdale.edu This pathway may be relevant in environments where these oxidizing agents are present due to natural processes or anthropogenic inputs.

Biodegradation by Microorganisms and Enzymatic Pathways

The biodegradation of aliphatic nitriles is a well-documented process carried out by a diverse range of microorganisms. These organisms utilize nitriles as a source of carbon and/or nitrogen. journals.co.zanih.gov Genera of bacteria known to degrade nitriles include Rhodococcus, Pseudomonas, Alcaligenes, Bacillus, and Klebsiella. journals.co.zanih.gov

There are two primary enzymatic pathways for nitrile biodegradation:

Nitrile Hydratase and Amidase Pathway : This is a two-step process. First, a nitrile hydratase enzyme hydrates the nitrile to its corresponding amide. researchgate.netfrontiersin.org Subsequently, an amidase hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). researchgate.netfrontiersin.org This pathway is common in many nitrile-degrading bacteria. For instance, studies on Klebsiella oxytoca have shown the degradation of acetonitrile (B52724) and propionitrile (B127096) proceeds through the formation of acetamide (B32628) and propionamide, respectively, followed by their conversion to acetic acid and propionic acid, with the release of ammonia. nih.gov

Nitrilase Pathway : This pathway involves a single enzymatic step where a nitrilase directly hydrolyzes the nitrile to a carboxylic acid and ammonia. researchgate.netfrontiersin.org This route is also found in various microorganisms and offers a more direct conversion. researchgate.net

The efficiency of biodegradation can vary depending on the specific nitrile and the microbial strain. For example, a study on Rhodococcus rhodochrous BX2 demonstrated the complete degradation of several aliphatic nitriles, with the degradation kinetics following a first-order model. The degradation efficiency, based on the half-life (t₁/₂), was found to be in the order of acetonitrile > trans-crotononitrile > acrylonitrile (B1666552) > cis-crotononitrile. hillsdale.edu During this process, amides and carboxylic acids were identified as transient intermediates. hillsdale.edu

Table 1: Biodegradation of Various Aliphatic Nitriles by Microorganisms

| Nitrile Compound | Microorganism | Pathway/Enzymes | Products | Observations |

|---|---|---|---|---|

| Acetonitrile | Rhodococcus rhodochrous BX2 | Nitrile hydratase/Amidase and Nitrilase | Acetamide, Acetic Acid, Ammonia | Complete degradation observed. hillsdale.edu |

| Propionitrile | Klebsiella oxytoca | Nitrile hydratase and Amidase | Propionamide, Propionic Acid, Ammonia | Sequential formation of amide and then acid. nih.gov |

| Acrylonitrile | Rhodococcus rhodochrous BX2 | Nitrile hydratase/Amidase and Nitrilase | Acrylamide, Acrylic Acid, Ammonia | Degraded, but at a slower rate than acetonitrile. hillsdale.edu |

| Succinonitrile | Klebsiella oxytoca | Not specified | Not specified | Optimal nitrogen source for growth. nih.gov |

| Valeronitrile | Klebsiella oxytoca | Not specified | Not specified | Optimal nitrogen source for growth. nih.gov |

Chemical Stability under Environmental Conditions

In the absence of microbial activity or light, the primary abiotic degradation pathway for aliphatic nitriles in the environment is hydrolysis. However, the reaction with water alone is typically very slow. chemguide.co.uklibretexts.org The hydrolysis of nitriles is significantly catalyzed by the presence of acids or bases. chemguide.co.uklibretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis : In acidic conditions, the nitrile is heated, leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com For example, the hydrolysis of ethanenitrile in the presence of hydrochloric acid yields ethanoic acid and ammonium chloride. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates the nucleophilic attack by water, forming an amide intermediate that is further hydrolyzed. hillsdale.edu

Base-Catalyzed Hydrolysis : Under alkaline conditions, heating a nitrile with a base, such as sodium hydroxide (B78521), results in the formation of a carboxylate salt and ammonia gas. chemguide.co.uklibretexts.org The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to an amide intermediate which is then hydrolyzed. hillsdale.edu To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uklibretexts.org

The rate and extent of hydrolysis are dependent on the pH of the aqueous environment. In typical environmental pH ranges, this process is expected to be slow but can become a more significant degradation pathway in localized environments with higher acidity or alkalinity.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry Methodologies

The synthesis of nitriles is increasingly benefiting from the adoption of continuous flow chemistry, a paradigm shift from traditional batch processing. europa.eu Flow chemistry offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly when dealing with hazardous reagents or highly exothermic reactions. europa.eu

A key area of development is the implementation of cyanide-free nitrile syntheses within flow systems. For instance, a continuous flow process for the van Leusen reaction, which converts ketones to nitriles using p-toluenesulfonylmethyl isocyanide (TosMIC), has been successfully developed. rsc.orgrsc.org This method is notable for its rapid reaction times (as low as 1.5 minutes) and scalability, demonstrating throughputs of up to 8.8 g per hour in a laboratory setting. rsc.orgrsc.org Such a process provides a safer and more efficient alternative to traditional methods that use highly toxic cyanide salts. rsc.org Another innovative flow protocol enables the direct preparation of nitriles from carboxylic acids using acetonitrile (B52724) as both a reagent and solvent under supercritical conditions, completely avoiding catalysts or additives. acs.org

The application of these established flow methodologies to the synthesis of 2-Cyclopentylpropanenitrile represents a logical and promising future direction. Adapting its synthesis to a continuous process could lead to higher yields, reduced waste, and a safer manufacturing footprint, making it more viable for industrial applications.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitrile Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety, better containment, smaller reagent volumes at any given time. europa.eu |

| Scalability | Often requires significant re-optimization | Simpler scale-up by running the system for longer or parallelizing reactors. rsc.org |

| Reaction Control | Less precise temperature and mixing control | Superior control over temperature, pressure, and residence time. europa.eu |

| Efficiency | Can have longer reaction times and workup | Often features rapid, efficient reactions and potential for in-line purification. rsc.orgacs.org |

| Reagent Handling | Large quantities of potentially hazardous materials | Smaller, controlled streams of reagents. europa.eu |

Sustainable Synthesis Innovations

The chemical industry's growing emphasis on green chemistry is driving the development of sustainable synthesis routes for essential compounds like nitriles. acs.org A major focus is the move away from toxic cyanide-based reagents, which pose significant environmental and safety risks. acs.org Biocatalysis has emerged as a powerful and sustainable alternative. mdpi.comnih.gov

Enzymes, specifically aldoxime dehydratases (Oxd), offer a highly efficient and environmentally benign path to nitriles. nih.gov This biocatalytic process involves the dehydration of aldoximes, which are readily formed from the condensation of aldehydes with hydroxylamine. nih.govazolifesciences.com The reaction proceeds in water under mild conditions, generating the nitrile with high selectivity and avoiding the use of cyanide. nih.gov This approach is not only greener but can also be integrated with biorefineries, using aldehydes derived from renewable biomass sources like lignin (B12514952) or fatty acids. acs.orgmdpi.comazolifesciences.com Researchers have demonstrated that this enzymatic method can handle high substrate loads and can be adapted for continuous production, making it industrially attractive. mdpi.com

For this compound, future research could explore the development of a biocatalytic route starting from 2-cyclopentylpropanal. This would involve identifying or engineering a suitable aldoxime dehydratase capable of efficiently converting the corresponding aldoxime, thereby creating a completely cyanide-free and sustainable production pathway.

Exploration of New Catalytic Systems for Nitrile Transformations

The nitrile functional group is a versatile synthon in organic chemistry, capable of being transformed into amines, amides, and carboxylic acids. ebsco.comwikipedia.org Research into novel catalytic systems aims to make these transformations more selective, efficient, and sustainable.

One promising area is the use of metal pincer complexes. rug.nl These catalysts have shown great efficacy in the hydrogenation of nitriles to primary amines under mild conditions, a crucial transformation for the synthesis of pharmaceuticals and agrochemicals. rug.nl By activating the nitrile group through coordination, these complexes can facilitate a range of C-C bond-forming reactions, opening up new synthetic possibilities. rug.nl

Recent breakthroughs in nanoparticle catalysis also offer exciting prospects. For example, phase-controlled cobalt (Co) nanoparticles have been developed for the highly selective hydrogenation of nitriles to primary amines. acs.org Researchers found that hexagonal close-packed (hcp) cobalt nanoparticles exhibit superior catalytic performance compared to their face-centered cubic (fcc) counterparts, achieving high selectivity without the need for ammonia (B1221849), which is often required in other systems to suppress the formation of secondary amines. acs.org

Furthermore, advancements in copper-catalyzed systems continue to provide accessible and cost-effective methods for nitrile synthesis and transformation. researchgate.net These catalysts are effective for various organic transformations and represent an earth-abundant alternative to precious metal catalysts. researchgate.net The exploration of these advanced catalytic systems for the synthesis and subsequent chemical modification of this compound could unlock new derivatives and applications.

Advanced Materials Science Applications

While nitriles are well-established as intermediates, their direct incorporation into advanced materials is an area of growing interest. The unique polarity and chemical reactivity of the nitrile group can impart valuable properties to polymers and other materials. wikipedia.org A well-known example is nitrile rubber, a polymer valued for its resistance to oils and fuels. wikipedia.org

For this compound specifically, emerging research points towards its potential use in energy storage technologies. A patent has identified the compound as a component in the preparation of a solid electrolyte prepolymer. chiralen.com Solid-state electrolytes are a critical component for the next generation of safer, more energy-dense batteries. The inclusion of nitrile-containing compounds in polymer electrolytes can enhance ionic conductivity and improve electrochemical stability.

Future research will likely focus on synthesizing and characterizing polymers derived from or containing this compound. Investigating the thermal, mechanical, and electrochemical properties of these new materials could lead to their application in advanced fields such as solid-state batteries, high-performance seals, or specialized functional coatings where the unique combination of the cyclopentyl group and the nitrile functionality could offer superior performance.

Q & A

Basic: What are the recommended methods for synthesizing 2-Cyclopentylpropanenitrile with high yield and purity?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or cyanation reactions. A common approach is the reaction of cyclopentyl halides with propanenitrile derivatives under basic conditions (e.g., using KCN or NaCN as cyanide sources). Key considerations include:

- Catalyst selection : Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency in biphasic systems.

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) is used to isolate the product.

For reproducibility, document reaction times, solvent ratios, and spectroscopic data (e.g., IR for -CN stretch at ~2250 cm⁻¹) .

Basic: How should researchers characterize the structural identity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy :

- ¹H NMR : Look for cyclopentyl proton signals (δ 1.5–2.5 ppm, multiplet) and the nitrile-adjacent CH₂ group (δ 2.0–2.3 ppm).

- ¹³C NMR : Confirm the nitrile carbon at δ ~120 ppm.

- Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 137.18 g/mol for C₈H₁₁N).

- Elemental analysis : Validate C, H, and N percentages within ±0.3% of theoretical values.

Cross-reference data with analogous compounds (e.g., 2-Phenylpropanenitrile ) to resolve ambiguities.

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions may arise from impurities, stereochemical variations, or instrumental artifacts. Mitigation strategies include:

- Repetition under controlled conditions : Re-run experiments with fresh reagents and standardized protocols.

- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity, especially for cyclopentyl ring protons.

- Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra (e.g., using Gaussian software).

Document discrepancies in supplementary materials and cite literature on similar nitriles (e.g., 1-Phenylcyclopropanecarbonitrile ).

Advanced: What experimental designs are optimal for studying the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

To explore reactivity (e.g., in Suzuki-Miyaura or Heck reactions):

- Substrate screening : Test palladium catalysts (Pd(OAc)₂, PdCl₂) with varying ligands (PPh₃, Xantphos).

- Kinetic studies : Monitor reaction progress via GC-MS or in situ FTIR to identify intermediates.

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for yield optimization.

Include control experiments (e.g., catalyst-free conditions) to confirm catalytic activity. Reference protocols from halogenated analogs (e.g., 2-(2-Chloro-6-fluorophenyl)-2-methylpropanenitrile ).

Basic: What purification techniques are most effective for removing by-products in this compound synthesis?

Methodological Answer:

- Distillation : Fractional distillation under vacuum (e.g., 10–15 mmHg) separates nitriles from high-boiling impurities.